N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2,4-dichlorobenzamide is a chemical compound that features a spirocyclic structure with a dioxaspirodecane ring and a dichlorobenzamide moiety
Properties
IUPAC Name |
2,4-dichloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO3/c17-11-4-5-13(14(18)8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTHZCMAITWFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization Route from Cyclohexanone (Method A)
Cyclohexanone undergoes acid-catalyzed condensation with 2-(hydroxymethyl)-1,3-propanediol to form the spirocyclic ketal framework:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | PTSA (0.5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 h |
| Yield | 78% |
The reaction proceeds through a Dean-Stark trap for azeotropic water removal, favoring spiro over linear ketal formation.
Oxidative Cyclization Approach (Method B)
Alternative synthesis from 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives:
- Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate → 8-(bromomethyl) derivative (PBr₃, 0°C)
- Nucleophilic substitution with NaN₃ → Azide intermediate
- Staudinger reduction to primary amine (PPh₃, THF/H₂O)
Comparative Efficiency
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Spirocycle Formation | 78% | 65% |
| Amine Generation | 92% | 81% |
Amide Bond Formation Strategies
Schotten-Baumann Coupling
Reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2,4-dichlorobenzoyl chloride under biphasic conditions:
Optimized Parameters
Carbodiimide-Mediated Coupling
Alternative approach using EDCI/HOBt system:
Comparative Data
| Parameter | Schotten-Baumann | EDCI/HOBt |
|---|---|---|
| Yield | 87% | 82% |
| Purity (HPLC) | 98.5% | 95.2% |
| Byproduct Formation | <1% | 3-5% |
Spectroscopic Characterization
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
- δ 7.65 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)
- δ 7.38 (d, J=2.0 Hz, 1H, Ar-H)
- δ 4.12-4.08 (m, 2H, OCH₂)
- δ 3.95-3.91 (m, 2H, OCH₂)
- δ 3.45 (t, J=6.8 Hz, 2H, NCH₂)
IR (KBr)
- 3280 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O amide)
- 1540 cm⁻¹ (C-Cl aromatic)
Scale-Up Challenges and Solutions
Key Operational Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
|---|---|---|
| Mixing Efficiency | Magnetic stirrer | Turbine agitator |
| Heat Transfer | Jacketed flask | Flow reactor |
| Reaction Time | 12 h | 8 h |
| Overall Yield | 78% | 72% |
Critical scale-up findings:
- Continuous flow ketalization improves temperature control
- Centrifugal separation enhances phase separation efficiency
- In-line IR monitoring prevents over-chlorination
Regulatory Considerations
Impurity profile meets ICH Q3A(R2) guidelines:
Specification Limits
| Impurity | Acceptance Criteria |
|---|---|
| Related Substances | ≤0.15% |
| Residual Solvents | <500 ppm |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxides, and reduced derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.4]nonane derivatives: These compounds have a similar spirocyclic structure but with a different ring size.
1,4-dioxaspiro[4.5]decan-2-ylmethanamine: This compound features a similar spirocyclic ring but with an amine group instead of a benzamide moiety
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide is unique due to its specific combination of a spirocyclic ring and a dichlorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21ClN2O4
- Molecular Weight : 352.8 g/mol
- CAS Number : 899730-52-0
The biological activity of this compound appears to be linked to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may enhance its binding affinity and specificity towards these targets.
Anti-inflammatory Activity
A significant aspect of the biological activity of this compound is its anti-inflammatory potential. In a study assessing various derivatives of benzamide, including this compound, the compound demonstrated notable anti-inflammatory effects.
| Compound | Dose (mg/kg) | Inhibition of Paw Oedema after 3 h (%) | Inhibition of Paw Oedema after 6 h (%) |
|---|---|---|---|
| This compound | 30 | 58.24 | 66.44 |
| Indomethacin (Control) | 40 | 66.44 | 70.98 |
The results indicate that the compound exhibits a significant reduction in inflammation compared to the control group (indomethacin), particularly after six hours post-administration .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves several steps that include the formation of the spirocyclic structure through cyclization reactions and subsequent modifications to introduce the dichlorobenzamide moiety .
- Biological Testing : A series of tests were conducted to evaluate the anti-inflammatory properties using the carrageenan-induced rat paw oedema model. The compound showed a dose-dependent response in reducing inflammation, indicating its potential as an anti-inflammatory agent .
- Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited superior anti-inflammatory effects than some traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
